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molecular formula C12H10ClO3P B044717 Diphenyl chlorophosphate CAS No. 2524-64-3

Diphenyl chlorophosphate

Cat. No. B044717
M. Wt: 268.63 g/mol
InChI Key: BHIIGRBMZRSDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05734064

Procedure details

1.27 g (0.011 mol) of N-hydroxysuccinimide were initially introduced into 10 ml of ethyl acetate, a solution of 3.22 g (0.012 mol) of diphenyl chlorophosphate in 10 ml of ethyl acetate was added and then a solution of 2.53 g (0.025 mol) of triethylamine in 10 ml of ethyl acetate was added dropwise in the course of 10 minutes, the temperature rising to 41° C. A thick, white suspension resulted, which was treated with a solution of 0.6 g (0.01 mol) of acetic acid in 10 ml of ethyl acetate and heated at 45°-55° C. for 16 hours. After ending of the reaction, the solid was filtered off and washed with 2×3 ml of ethyl acetate. The combined filtrates were evaporated in vacuo and the semicrystalline residue which remained was washed by stirring with 20 ml of ethanol for 30 minutes. The white solid thus obtained was filtered off, washed with 2×3 ml of ethanol, sucked dry and then washed by stirring with 10 ml of isopropanol. After filtering off, washing with 2×2 ml of isopropanol and drying in vacuo, 1.1 g (70%) of white acetic acid succinimidyl ester were obtained.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].P(Cl)(OC1C=CC=CC=1)([O:11][C:12]1C=CC=C[CH:13]=1)=O.C(N(CC)CC)C.C(O)(=O)C>C(OCC)(=O)C>[C:6]1(=[O:7])[N:2]([O:1][C:12](=[O:11])[CH3:13])[C:3](=[O:8])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring with 20 ml of ethanol for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 41° C
CUSTOM
Type
CUSTOM
Details
A thick, white suspension resulted
TEMPERATURE
Type
TEMPERATURE
Details
heated at 45°-55° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After ending of the reaction
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with 2×3 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated in vacuo
WASH
Type
WASH
Details
the semicrystalline residue which remained was washed
CUSTOM
Type
CUSTOM
Details
The white solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 2×3 ml of ethanol
CUSTOM
Type
CUSTOM
Details
sucked dry
WASH
Type
WASH
Details
washed
STIRRING
Type
STIRRING
Details
by stirring with 10 ml of isopropanol
FILTRATION
Type
FILTRATION
Details
After filtering off
WASH
Type
WASH
Details
washing with 2×2 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC(N1OC(C)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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